molecular formula C10H20N2O4S2 B13415106 (S)-2-Amino-3-(((R)-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid

(S)-2-Amino-3-(((R)-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid

Cat. No.: B13415106
M. Wt: 296.4 g/mol
InChI Key: POYPKGFSZHXASD-OLQVQODUSA-N
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Description

(S)-2-Amino-3-((®-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid is a complex organic compound characterized by its unique disulfide bond and amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-((®-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid typically involves multiple steps, including the formation of the disulfide bond and the incorporation of the amino acid moieties. Common synthetic routes may involve the use of protecting groups to ensure the selective formation of bonds and the use of specific reagents to facilitate the reactions. Reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-((®-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

    Reduction: Dithiothreitol (DTT) or other reducing agents under mild conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-2-Amino-3-((®-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein folding and stability due to its disulfide bond.

    Medicine: Investigated for its potential therapeutic properties, including as an antioxidant.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-((®-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid involves its interaction with molecular targets through its functional groups. The disulfide bond plays a crucial role in redox reactions, while the amino and carboxy groups facilitate binding to proteins and enzymes. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Cysteine: An amino acid with a thiol group, similar in its ability to form disulfide bonds.

    Glutathione: A tripeptide with antioxidant properties, containing a thiol group.

    Methionine: An amino acid with a sulfur-containing side chain.

Uniqueness

(S)-2-Amino-3-((®-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid is unique due to its specific disulfide bond configuration and the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C10H20N2O4S2

Molecular Weight

296.4 g/mol

IUPAC Name

(2S)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid

InChI

InChI=1S/C10H20N2O4S2/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6+

InChI Key

POYPKGFSZHXASD-OLQVQODUSA-N

Isomeric SMILES

CC(C)([C@@H](C(=O)O)N)SSC(C)(C)[C@H](C(=O)O)N

Canonical SMILES

CC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N

Origin of Product

United States

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